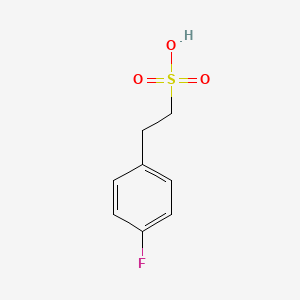

2-(4-Fluorophenyl)ethanesulfonic acid

Description

2-(4-Fluorophenyl)ethanesulfonic acid is an organosulfonic acid derivative featuring a 4-fluorophenyl group attached to an ethanesulfonic acid backbone. The 4-fluorophenyl group introduces electron-withdrawing effects, which may influence acidity (pKa), solubility, and biological interactions compared to other substituents like morpholino or amino groups .

Properties

IUPAC Name |

2-(4-fluorophenyl)ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO3S/c9-8-3-1-7(2-4-8)5-6-13(10,11)12/h1-4H,5-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNIKRMYUGJUQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCS(=O)(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595967 | |

| Record name | 2-(4-Fluorophenyl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

771468-53-2 | |

| Record name | 2-(4-Fluorophenyl)ethane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)ethanesulfonic acid typically involves the sulfonation of 4-fluoroaniline. One common method is the reaction of 4-fluoroaniline with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of 2-(4-Fluorophenyl)ethanesulfonic acid may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)ethanesulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Fluorophenyl)ethanesulfonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and other functionalized compounds.

Biology: The compound is used in biochemical assays and as a probe to study enzyme activities and metabolic pathways.

Medicine: Research has explored its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)ethanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Ethanesulfonic acid derivatives vary primarily in their substituent groups, which dictate their physicochemical and functional properties. Key analogues include:

Acid-Base Properties and Buffering Capacity

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-fluorophenyl group lowers pKa compared to morpholino (MES) or amino (DEAESA) substituents due to its electron-withdrawing nature. For example, MES buffers at pH 6.1, while fluorophenyl-substituted analogues may stabilize deprotonation at lower pH .

- Biological Buffers : MES, MOPS, and HEPES are preferred in biochemical assays for their minimal interference with metal ions. The fluorophenyl group in 2-(4-fluorophenyl)ethanesulfonic acid may alter metal-binding behavior, limiting its utility in metal-sensitive applications .

Biological Activity

2-(4-Fluorophenyl)ethanesulfonic acid (CAS No. 771468-53-2) is a sulfonic acid derivative that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

2-(4-Fluorophenyl)ethanesulfonic acid features a fluorinated aromatic ring and a sulfonic acid functional group, which contribute to its reactivity and biological interactions. The presence of the fluorine atom enhances the compound's stability and lipophilicity, making it suitable for various biochemical applications.

The biological activity of 2-(4-Fluorophenyl)ethanesulfonic acid primarily involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong interactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological effects.

Enzyme Interactions

Research indicates that 2-(4-Fluorophenyl)ethanesulfonic acid acts as a substrate for various enzymes, influencing metabolic pathways. For instance, it has been evaluated in biochemical assays to study enzyme activities related to sulfonation processes.

Antiproliferative Effects

In studies involving cancer cell lines, 2-(4-Fluorophenyl)ethanesulfonic acid has demonstrated promising antiproliferative effects. It has been shown to induce apoptosis in specific cancer cells through mechanisms involving reactive oxygen species (ROS). For example, compounds derived from this sulfonic acid exhibited IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating significant cytotoxic potential .

Case Studies

- Chronic Lymphocytic Leukemia (CLL) : In a study evaluating various compounds for their effectiveness against CLL, derivatives of 2-(4-Fluorophenyl)ethanesulfonic acid showed high pro-apoptotic effects with low toxicity towards healthy cells. The compounds led to an increase in cell viability when pre-treated with antioxidants, suggesting that ROS play a critical role in their mechanism of action .

- Enzyme Modulation : The compound has been utilized to probe enzyme activities in metabolic pathways, demonstrating its utility in understanding biochemical processes and potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of 2-(4-Fluorophenyl)ethanesulfonic acid, it is useful to compare it with similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 4-Fluorobenzenesulfonic acid | Lacks ethanesulfonic moiety | Moderate enzyme inhibition |

| 2-(4-Chlorophenyl)ethanesulfonic acid | Chlorine instead of fluorine | Lower lipophilicity |

| 2-(4-Methylphenyl)ethanesulfonic acid | Methyl group instead of fluorine | Reduced stability |

The fluorine atom in 2-(4-Fluorophenyl)ethanesulfonic acid is crucial for enhancing its chemical reactivity and biological activity compared to its analogs.

Applications in Research and Industry

The compound is widely used in various fields:

- Biochemical Research : As a reagent for studying enzyme kinetics and metabolic pathways.

- Pharmaceutical Development : Investigated as a precursor for developing new therapeutic agents targeting specific diseases.

- Industrial Uses : Employed in the synthesis of specialty chemicals and dyes due to its unique properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.